Methyl 2,4-dimethylbenzenesulfonate
Overview
Description
Methyl 2,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C9H12O3SThis compound is a sulfonate ester, which is widely used in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethylbenzenesulfonate can be synthesized through the anion exchange reaction of tetrabutylphosphonium bromide with 2,4-dimethylbenzenesulfonate . This process involves exchanging the bromide ion with the 2,4-dimethylbenzenesulfonate ion under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the sulfonation of 2,4-dimethylbenzene (p-xylene) followed by esterification with methanol. The reaction conditions include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the esterification is carried out in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form corresponding sulfides or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include sulfides and other reduced forms.
Scientific Research Applications
Methyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:
Nonlinear Optical Materials: Derivatives of this compound have been explored for their nonlinear optical properties, making them potential candidates for optical materials.
Enzymatic Assays: It is used as a substrate in various enzymatic assays due to its reactivity and stability.
Organic Synthesis: The compound is widely used as a reagent in organic synthesis for the preparation of more complex molecules.
Material Science: It has applications in the synthesis and growth of crystals with specific optical and thermal properties.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing the compound to react with various nucleophiles. This property is exploited in organic synthesis and enzymatic assays .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylbenzenesulfonate
- Methyl 2,4,6-trimethylbenzenesulfonate
- Tetrabutylphosphonium 2,4-dimethylbenzenesulfonate
Uniqueness
Methyl 2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
methyl 2,4-dimethylbenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVOCHZNZTUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292139 | |
Record name | Methyl 2,4-dimethylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102439-46-3 | |
Record name | Methyl 2,4-dimethylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102439-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dimethylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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